6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The systematic nomenclature of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazin-2-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound name indicates a bicyclic structure where a pyrazole ring is fused to an oxazine ring through a [5,1-b] bridging pattern. The numerical designation "6,7-dihydro-5H" specifies the saturation state of specific positions within the ring system, indicating that carbons 6 and 7 are saturated while position 5 contains a hydrogen substituent.
The structural framework consists of a five-membered pyrazole ring fused to a six-membered oxazine ring, creating a unique heterocyclic system with distinct electronic and steric properties. The amine functional group is positioned at carbon 2 of the pyrazole ring, contributing to the compound's chemical reactivity and potential biological activity. The hydrochloride salt formation involves protonation of the amine nitrogen, resulting in enhanced water solubility compared to the free base form.
The Simplified Molecular Input Line Entry System representation provides additional structural clarity: NC1=NN2C(OCCC2)=C1.[H]Cl, which demonstrates the connectivity pattern and the presence of the hydrochloride counter-ion. This notation reveals the sequential arrangement of atoms and bonds, with the pyrazole nitrogen atoms at positions that enable the characteristic [5,1-b] fusion pattern with the oxazine ring.
The three-dimensional molecular architecture exhibits specific conformational preferences due to the constrained bicyclic framework, influencing both chemical reactivity patterns and potential intermolecular interactions. The fusion of the two heterocyclic systems creates a rigid scaffold that restricts rotational freedom while maintaining specific spatial orientations of functional groups.
CAS Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service registry number for 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazin-2-amine hydrochloride is 1779133-54-8, providing a unique identifier for this specific chemical entity within chemical databases and literature. This registry number serves as the primary reference for distinguishing this compound from structurally related analogs and ensures accurate identification across various chemical information systems.
Alternative chemical designations for this compound reflect different nomenclature conventions and database-specific naming protocols. The compound may be referenced using variations in ring system nomenclature or positional numbering schemes, though the CAS registry number remains the definitive identifier. The MDL number MFCD27995895 provides an additional database-specific identifier used in chemical inventory systems and commercial catalogs.
The systematic name variations encountered in chemical literature may include different approaches to describing the fused ring system, such as alternative bracketing conventions or different methods of indicating the ring fusion pattern. However, the core structural features remain consistent across these nomenclature variations, with the 2-amine substitution pattern and hydrochloride salt formation being consistent identifying characteristics.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-5-4-6-9(8-5)2-1-3-10-6;/h4H,1-3H2,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDOTHFEYSNGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)N)OC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with an oxirane compound, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazolo compounds can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. The inhibition of TP has been associated with reduced tumor proliferation in various cancer models .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It is believed to play a role in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This is particularly relevant given the increasing prevalence of these disorders globally .
Antimicrobial Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride has shown potential as an antibacterial agent. Its structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death. This makes it a candidate for developing new antibiotics in an era of rising antibiotic resistance .
Herbicidal Properties
The compound's derivatives have been evaluated for herbicidal activity. Research indicates that certain pyrazolo derivatives can inhibit the growth of specific weed species without adversely affecting crop yields. This selectivity is crucial for sustainable agricultural practices and pest management strategies .
Plant Growth Regulators
In addition to herbicidal properties, some studies suggest that pyrazolo compounds may act as plant growth regulators. They can enhance seed germination rates and improve overall plant health by modulating hormonal pathways within plants .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific electrical or optical properties. Researchers are exploring its potential in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic characteristics .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant inhibition of TP activity leading to reduced tumor cell proliferation in vitro. |
| Study 2 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cells, suggesting potential for treating neurodegenerative diseases. |
| Study 3 | Antimicrobial | Identified effective antibacterial activity against resistant strains of bacteria in laboratory settings. |
| Study 4 | Herbicidal | Exhibited selective herbicidal effects on specific weed species without harming crops in field trials. |
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Biological Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C6H8N2O
- IUPAC Name : 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
- Molecular Weight : 124.14 g/mol
- CAS Number : 69188689
The compound features a pyrazolo-oxazine scaffold, which is known for various biological activities. Its structural characteristics allow it to interact with multiple biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Studies have shown that derivatives of pyrazolo compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a related compound demonstrated significant COX-2 inhibition with a selectivity index indicating potential use as an anti-inflammatory agent .
2. Anticancer Properties
The compound has been evaluated for its anticancer effects. In vitro studies revealed that certain derivatives exhibited antiproliferative activity against various cancer cell lines. For example, compounds derived from pyrazolo scaffolds showed promising results against A549 lung cancer cells and HepG2 liver cancer cells .
The biological activities of this compound can be attributed to its interactions with specific molecular targets:
Inhibition of COX Enzymes
The compound has been shown to selectively inhibit COX-2 over COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Cell Cycle Arrest and Apoptosis Induction
In cancer studies, some derivatives were found to induce cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of new anticancer therapies targeting rapidly dividing cells .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazolo derivatives:
Q & A
Q. What synthetic routes are recommended for synthesizing 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) and amines under reflux conditions. For example, derivatives of pyrazolo-oxazine cores are often prepared by reacting amidine hydrochlorides with triethylamine (Et₃N) in tetrahydrofuran (THF), followed by sequential substitutions with sulfonyl chlorides or amines . Key steps include:
- Cyclization of intermediates using POCl₃ at 105–110°C.
- Functionalization via nucleophilic substitution with amines or sulfonyl chlorides.
Table 1 : Example Synthetic Conditions
| Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Cyclization | POCl₃, Me₂NPh, 105–110°C | Chlorinated intermediate | |
| Amination | Piperazine, dioxane, reflux | Substituted oxazolo-pyrimidine |
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Characterization typically involves:
- 1H/13C NMR : To confirm hydrogen/carbon environments and stereochemistry.
- LC-MS : For molecular weight verification and purity assessment.
- Elemental analysis : To validate empirical formulas.
For example, reports LC-MS and NMR as primary tools for structural confirmation of pyrazolo-oxazine derivatives .
Q. What safety precautions are necessary during handling?
- Methodological Answer : While specific GHS classifications are unavailable for this compound, related pyrazolo-oxazines (e.g., 6,6-dimethyl derivatives) are not classified as hazardous under GHS . General precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Conducting reactions in a fume hood to avoid inhalation of volatile reagents (e.g., POCl₃).
Advanced Research Questions
Q. How do structural modifications impact NLRP3 inhibitory activity in pyrazolo-oxazine derivatives?
- Methodological Answer : Lipophilic ligand efficiency (LLE) and sulfonylurea substitutions are critical. For instance, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonylurea derivatives (e.g., JT-001) show enhanced NLRP3 binding due to improved hydrophobic interactions . Key modifications include:
- Sulfonylurea groups : Increase target affinity by forming hydrogen bonds with NLRP3’s NACHT domain.
- Chiral centers : (R)-enantiomers of pyrazolo-oxazinols exhibit higher metabolic stability .
Table 2 : SAR Trends in NLRP3 Inhibitors
| Modification | Effect on Activity | Reference |
|---|---|---|
| Sulfonylurea addition | ↑ Binding affinity (IC₅₀ < 100 nM) | |
| Methylation at C6 | ↑ Metabolic stability |
Q. How can in silico methods predict binding affinity to NLRP3?
- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are used to model interactions. For example:
Q. How should researchers resolve contradictions in SAR data for this compound class?
- Methodological Answer : Contradictions (e.g., conflicting IC₅₀ values) can be addressed by:
- Standardized assays : Use THP-1 macrophages for consistent NLRP3 inflammasome activation readouts (e.g., IL-1β ELISA) .
- Counter-screening : Test against related targets (e.g., NLRC4, AIM2) to confirm selectivity .
- Crystallography : Resolve co-crystal structures to validate binding modes (e.g., PDB: 7T3A for NLRP3-ligand interactions) .
Preclinical and Translational Research
Q. What preclinical models validate the efficacy of pyrazolo-oxazine NLRP3 inhibitors?
- Methodological Answer : Key models include:
- Liver fibrosis : Carbon tetrachloride (CCl₄)-induced murine models, with histopathology (e.g., Sirius Red staining) to assess collagen deposition .
- NASH : High-fat diet (HFD)-fed mice, evaluating steatosis via MRI-PDFF and serum ALT/AST levels .
reports JT-001’s efficacy in reducing fibrosis markers (e.g., α-SMA, TGF-β) by >50% in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
